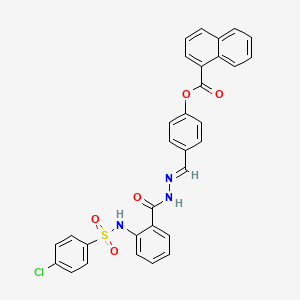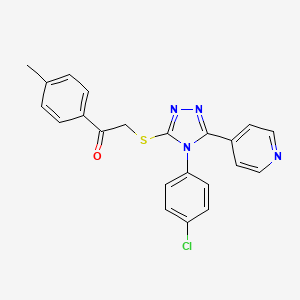
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and opioid receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one involves multiple steps, starting from simpler precursors. The process typically includes:
Formation of the Morphinan Skeleton: This step involves the cyclization of a suitable precursor to form the morphinan backbone.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 3, 10, and 14 through selective hydroxylation reactions.
Epoxidation: The formation of the 4,5-epoxy bridge is achieved through an epoxidation reaction using peracids or other suitable oxidizing agents.
Cyclopropylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Peracids, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted morphinan derivatives.
Scientific Research Applications
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic and its role in pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include:
Mu-Opioid Receptors: Activation leads to pain relief and euphoria.
Delta-Opioid Receptors: Modulation affects mood and emotional responses.
Kappa-Opioid Receptors: Involvement in pain relief and dysphoria.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid with structural similarities.
Uniqueness
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct pharmacological properties compared to other morphinan derivatives.
Properties
CAS No. |
604767-82-0 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15?,17-,18+,19+,20-/m1/s1 |
InChI Key |
SPLLFLBLAXVPPQ-KNQKJSHASA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(C6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)



![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)
![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)

![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)

